molecular formula C15H12O4 B6400361 3-(3-Acetylphenyl)-5-hydroxybenzoic acid CAS No. 1261991-43-8

3-(3-Acetylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6400361
CAS No.: 1261991-43-8
M. Wt: 256.25 g/mol
InChI Key: AKDAEVWRVYEVIL-UHFFFAOYSA-N
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Description

Background and Significance of Substituted Benzoic Acid Derivatives in Chemical Biology and Medicinal Chemistry Research

Substituted benzoic acid derivatives represent a cornerstone in the fields of chemical biology and medicinal chemistry. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and serve as fundamental building blocks in synthetic organic chemistry. nih.govresearchgate.net Their structural motif is present in a wide array of natural products, including vanillin, gallic acid, and syringic acid, which exhibit a range of biological activities. researchgate.net

The versatility of the benzoic acid scaffold allows for its incorporation into a vast number of synthetic molecules with diverse therapeutic applications. nih.gov These derivatives are key components in drugs targeting a wide spectrum of diseases. For example, they are found in diuretics like furosemide, antihypertensives such as bumetanide, and analgesics. researchgate.net The functionalization of the benzene (B151609) ring with various substituents enables fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. This modulation is critical for optimizing a compound's interaction with biological targets, including enzymes and receptors, thereby influencing its efficacy and selectivity.

Research has continually demonstrated the broad biological potential of this class of compounds. Different substitution patterns on the benzoic acid core have led to the development of agents with antifungal, anticancer, anti-inflammatory, and antimicrobial properties. iomcworld.comicm.edu.plnih.gov For instance, certain derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant targets for Alzheimer's disease. nih.gov Others have shown promise as anticancer agents by inducing cell-cycle arrest in cancer cell lines. preprints.org The ability of these compounds to act as inhibitors of protein phosphatase Slingshot or as antagonists for retinoid X receptors further highlights their significance in probing biological pathways and developing novel therapeutics. nih.govresearchgate.net The continued exploration of substituted benzoic acid derivatives remains a highly active area of research, promising new discoveries in the treatment of human diseases.

Strategic Importance of the 3-(3-Acetylphenyl)-5-hydroxybenzoic Acid Scaffold in Drug Discovery and Development Research

The specific scaffold of this compound holds considerable strategic importance for drug discovery, primarily due to its classification as a biaryl (or biphenyl) benzoic acid derivative. Biaryl motifs are recognized as "privileged structures" in medicinal chemistry, as they are frequently found in top-selling drugs and are known to interact with a variety of biological targets. researchgate.net The biaryl core provides a rigid, yet conformationally flexible, backbone that can effectively position functional groups in three-dimensional space to optimize binding with a target protein.

The strategic value of the this compound scaffold is enhanced by its specific substitution pattern:

The Carboxylic Acid Group: This group is a key interaction point, often acting as a hydrogen bond donor and acceptor or forming salt bridges with basic residues (like arginine or lysine) in a protein's active site. It is a common feature in many drugs designed to mimic a substrate or bind to a specific recognition site.

The Hydroxyl Group: As a hydrogen bond donor and acceptor, the phenolic hydroxyl group can form critical interactions that enhance binding affinity and specificity. Its position can be crucial for orienting the molecule within a binding pocket.

The Acetyl Group: The ketone functionality provides another point for hydrogen bonding and can be a site for further chemical modification to explore structure-activity relationships (SAR).

The 1,3,5-Trisubstitution Pattern: This arrangement on one of the phenyl rings, combined with the biaryl linkage, creates a distinct three-dimensional architecture. Research into 1,3,5-trisubstituted benzenes is an active field, suggesting the utility of this substitution pattern in creating diverse molecular shapes. rsc.org

This combination of a proven biaryl core with multiple, strategically placed functional groups makes the this compound scaffold an attractive starting point for library synthesis and lead optimization campaigns. It offers multiple vectors for chemical modification, allowing researchers to systematically probe the SAR of a given biological target. Novel series of biphenyl (B1667301) benzoic acid derivatives have been successfully developed as potent and selective agonists for targets like the human beta3-adrenergic receptor, demonstrating the power of this molecular architecture in generating successful clinical candidates. nih.govnih.gov

Current Research Landscape and Gaps Pertaining to this compound

Despite the theoretical strategic importance of its scaffold, a review of the current scientific literature reveals a significant gap in research specifically focused on this compound. There is a notable absence of published studies detailing its synthesis, characterization, or biological evaluation. This indicates that the compound is either a novel chemical entity that has not yet been extensively studied or a research intermediate that has not been the primary focus of published work.

The primary research gap is, therefore, the complete lack of experimental data for this specific molecule. This includes:

Verified Synthetic Routes: No established, high-yield synthetic protocols are publicly available.

Physicochemical Characterization: Experimental data on properties such as melting point, solubility, and pKa are not documented.

Spectroscopic Data: Detailed NMR, IR, and mass spectrometry data have not been published.

Biological Activity: There are no reports of this compound being screened against any biological targets, so its potential therapeutic applications remain unknown.

While research on related classes of compounds, such as biaryl pyrrole (B145914) derivatives and other biphenyl carboxylic acids, is active, the specific combination of functionalities in this compound remains unexplored. researchgate.netmdpi.com This lack of information presents a clear opportunity for new research to fill this void.

Research Objectives and Scope for In-depth Academic Inquiry

Given the identified research gaps, a program of in-depth academic inquiry into this compound would be highly valuable. The primary objectives of such research should be to systematically build a foundational understanding of this molecule's properties and potential. The scope of this inquiry can be structured as follows:

Development of an Efficient Synthetic Pathway:

To design and optimize a robust, scalable, and reproducible synthesis for this compound, likely utilizing modern cross-coupling methodologies such as the Suzuki or Negishi reaction.

To fully characterize the compound and any key intermediates using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR, and elemental analysis).

Physicochemical and In-Silico Profiling:

To experimentally determine key physicochemical properties (solubility, LogP, pKa).

To perform computational modeling and conformational analysis to understand its preferred three-dimensional structure and electronic properties.

Broad-Based Biological Screening:

To conduct initial in vitro screening against a diverse panel of therapeutically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes, to identify potential biological activity.

Based on structural similarities to other known active benzoic acid derivatives, targeted screening could be performed against enzymes like CYP53, URAT1, or various phosphatases. nih.govresearchgate.netmdpi.com

Initiation of Structure-Activity Relationship (SAR) Studies:

To synthesize a focused library of analogues by systematically modifying the functional groups (e.g., altering the acetyl group, changing the position of the hydroxyl group, or replacing the carboxylic acid with bioisosteres).

To evaluate these analogues in any identified biological assays to build an initial SAR model, which would guide the design of more potent and selective compounds.

Fulfilling these objectives would establish the fundamental chemical and biological profile of this compound, potentially positioning it as a valuable new scaffold for drug discovery programs.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

The following data are computationally predicted and have not been experimentally verified.

PropertyValue
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
CAS Number 1261991-43-8
Predicted LogP 2.9 - 3.2
Predicted pKa (Acidic) ~4.1 (Carboxylic Acid), ~9.5 (Phenolic Hydroxyl)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Table 2: Examples of Biological Activities of Substituted Benzoic Acid Derivatives

Derivative ClassExample Biological ActivityTarget/Application AreaReference(s)
Rhodanine-Benzoic Acids Inhibition of cell migrationSlingshot Phosphatase researchgate.net
Tetrahydroisoquinolynyl-Benzoic Acids Multi-target inhibitionAcetylcholinesterase, Carbonic Anhydrase nih.gov
Biphenyl Carboxylic Acids Agonism of beta3-adrenergic receptorOveractive Bladder (OAB) nih.govnih.gov
Diphenylamine-Based Benzoic Acids Agonism/Antagonism of retinoid X receptorCancer Therapy nih.gov
General Substituted Benzoic Acids Antifungal activityFungal CYP53 Enzyme nih.gov
Biphenyl Carboxylic Acids Inhibition of URAT1Gout/Hyperuricemia mdpi.com

Properties

IUPAC Name

3-(3-acetylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9(16)10-3-2-4-11(5-10)12-6-13(15(18)19)8-14(17)7-12/h2-8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDAEVWRVYEVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689738
Record name 3'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-43-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-acetyl-5-hydroxy-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00689738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Acetylphenyl 5 Hydroxybenzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(3-acetylphenyl)-5-hydroxybenzoic acid, the primary disconnection point is the aryl-aryl bond, suggesting a cross-coupling reaction as the key bond-forming step. A secondary disconnection involves the acetyl group, which can be introduced via an acylation reaction.

Primary Disconnection (Aryl-Aryl Bond):

This disconnection leads to two key precursors: a derivative of 3-hydroxy-5-substituted-benzoic acid and a derivative of 3-acetylphenyl. The most logical approach is a Suzuki-Miyaura coupling, which utilizes a boronic acid and an aryl halide. This identifies the following key precursors:

Precursor 1: 3-Acetylphenylboronic acid. sigmaaldrich.comnih.gov

Precursor 2: A halogenated derivative of 3-hydroxybenzoic acid, such as 3-bromo-5-hydroxybenzoic acid. sigmaaldrich.com

Secondary Disconnection (Acetyl Group):

An alternative retrosynthetic approach involves forming the biphenyl (B1667301) core first, followed by the introduction of the acetyl group via a Friedel-Crafts acylation. This would involve:

Precursor 3: 3-Hydroxy-5-phenylbenzoic acid.

Precursor 4: An acylating agent, such as acetyl chloride or acetic anhydride (B1165640).

The carboxylic acid and hydroxyl groups on the biphenyl precursor would likely require protection during the acylation step to prevent side reactions.

Based on this analysis, two primary synthetic routes emerge: a convergent approach using a Suzuki coupling of pre-functionalized rings, and a linear approach involving the late-stage functionalization of a biphenyl core.

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
3-Acetylphenylboronic acidC₈H₉BO₃163.97Aryl partner in Suzuki coupling sigmaaldrich.comnih.gov
3-Bromo-5-hydroxybenzoic acidC₇H₅BrO₃217.02Aryl halide partner in Suzuki coupling sigmaaldrich.com
3-Hydroxy-5-phenylbenzoic acidC₁₃H₁₀O₃214.22Substrate for Friedel-Crafts acylation
Acetyl ChlorideC₂H₃ClO78.50Acylating agent in Friedel-Crafts reaction
Methyl 3-hydroxybenzoateC₈H₈O₃152.15Starting material for precursor synthesis prepchem.comchemicalbook.com

Conventional Synthetic Routes and Optimization

The synthesis of this compound can be achieved through several conventional routes, with the choice of method often depending on the availability of starting materials, desired yield, and scalability.

A common and efficient multi-step synthesis involves the strategic use of protecting groups and a key cross-coupling reaction. A plausible sequence is as follows:

Protection of 3-bromo-5-hydroxybenzoic acid: The carboxylic acid and phenol (B47542) functionalities are often protected to prevent interference with the subsequent coupling reaction. Esterification of the carboxylic acid to a methyl or ethyl ester is a common strategy. prepchem.comekb.eg The phenolic hydroxyl group may also be protected, for instance, as a methoxymethyl (MOM) ether or a silyl (B83357) ether.

Suzuki-Miyaura Coupling: The protected 3-bromo-5-hydroxybenzoic acid derivative is then coupled with 3-acetylphenylboronic acid using a palladium catalyst and a base. sigmaaldrich.comchemimpex.com

Deprotection: The protecting groups are removed to yield the final product, this compound. Acidic or basic hydrolysis is typically used to cleave the ester and other protecting groups.

An alternative multi-step approach involves a Friedel-Crafts acylation as the key step:

Synthesis of the biphenyl core: 3-Hydroxy-5-phenylbenzoic acid can be synthesized via a Suzuki coupling of 3-bromo-5-hydroxybenzoic acid and phenylboronic acid.

Protection: The hydroxyl and carboxylic acid groups of 3-hydroxy-5-phenylbenzoic acid are protected.

Friedel-Crafts Acylation: The protected biphenyl is then acylated using acetyl chloride and a Lewis acid catalyst to introduce the acetyl group at the desired position on the second phenyl ring.

Deprotection: Removal of the protecting groups reveals the final product.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between aryl groups. For the synthesis of this compound, this reaction would involve the coupling of an aryl boronic acid with an aryl halide.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)
Methyl 3-bromo-5-hydroxybenzoate3-Acetylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Water80-100
3-Bromo-5-(methoxymethoxy)benzoic acid3-Acetylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/Water90-110

This table presents plausible reaction conditions based on general knowledge of Suzuki-Miyaura couplings and is for illustrative purposes.

Optimization of the Suzuki coupling involves screening different palladium catalysts, ligands, bases, and solvent systems to maximize the yield and minimize side products. The electronic nature of the substituents on both coupling partners can significantly influence the reaction efficiency.

Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. buchler-gmbh.com This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

In the context of synthesizing this compound, this reaction would likely be performed on a protected 3-hydroxy-5-phenylbenzoic acid derivative. The directing effects of the substituents on the phenyl ring need to be considered to ensure acylation occurs at the desired meta-position of the second ring.

Table 3: General Conditions for Friedel-Crafts Acylation

SubstrateAcylating AgentCatalystSolventTemperature (°C)
Protected 3-hydroxy-5-phenylbenzoic acidAcetyl chlorideAlCl₃Dichloromethane or Nitrobenzene0 to room temperature
Protected 3-hydroxy-5-phenylbenzoic acidAcetic anhydridePolyphosphoric acid-60-80

This table presents general conditions for Friedel-Crafts acylation and is for illustrative purposes.

Challenges in Friedel-Crafts acylation include the potential for polysubstitution and the need for stoichiometric amounts of the catalyst. The presence of deactivating groups on the aromatic ring can also hinder the reaction.

Protection of the hydroxyl and carboxylic acid groups is a critical step in many synthetic routes to prevent them from reacting in subsequent steps.

Esterification of the Carboxylic Acid:

The carboxylic acid is commonly converted to a methyl or ethyl ester. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. prepchem.comekb.eg

Etherification of the Hydroxyl Group:

The phenolic hydroxyl group can be protected using various methods, such as conversion to a methoxymethyl (MOM) ether using methoxymethyl chloride and a base, or as a silyl ether using a silyl chloride (e.g., TBDMSCl) and an amine base.

The choice of protecting group is crucial and depends on its stability under the conditions of subsequent reactions and the ease of its removal during the deprotection step.

Specific Reaction Types and Conditions for Compound Formation

Condensation Reactions for Scaffold Assembly

The principal method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex. nih.govtcichemicals.com For the target molecule, this would involve the coupling of a derivative of 3-hydroxybenzoic acid with a derivative of 3-acetylphenylboronic acid.

A plausible synthetic route would involve the reaction of 3-bromo-5-hydroxybenzoic acid (or a protected version) with 3-acetylphenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium phosphate. nih.govthieme-connect.com The presence of the carboxylic acid and hydroxyl groups on one of the coupling partners, and the acetyl group on the other, necessitates careful selection of reaction conditions to avoid side reactions. These functional groups are generally well-tolerated in Suzuki-Miyaura couplings. tcichemicals.comthieme-connect.com

The general reaction scheme is as follows:

Reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

The choice of solvent is also crucial, with common options being aqueous mixtures of solvents like acetonitrile (B52724) or toluene. thieme-connect.com The reaction is typically heated to ensure a reasonable reaction rate. thieme-connect.com

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions for the synthesis of biaryl carboxylic acids, based on analogous transformations.

ParameterConditionReference
Palladium CatalystPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand thieme-connect.comacs.org
BaseK₂CO₃, K₃PO₄, or Na₂CO₃ nih.govrsc.org
Solvent SystemAqueous Acetonitrile, Toluene/Water, or neat Water thieme-connect.comrsc.org
Temperature65-100 °C nih.govacs.org
Reaction Time2-24 hours thieme-connect.comacs.org

Purification and Isolation Methodologies in Laboratory Scale

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. The initial workup typically involves removing the palladium catalyst, which can often be achieved by filtration through a pad of celite or by using specific scavengers. acs.org

The crude product mixture is then subjected to an acid-base extraction. The carboxylic acid product can be deprotonated with a mild base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. This aqueous layer can then be washed with an organic solvent, such as diethyl ether or ethyl acetate, to remove non-acidic impurities. lookchem.com Subsequently, the aqueous layer is acidified with a mineral acid (e.g., hydrochloric acid) to a pH well below the pKa of the carboxylic acid, causing the pure product to precipitate out of the solution. lookchem.com The resulting solid can then be collected by filtration.

For higher purity, recrystallization from a suitable solvent or solvent mixture is employed. lookchem.com Solvents like aqueous ethanol (B145695) or toluene are often effective for purifying aromatic carboxylic acids. lookchem.com In cases where impurities are structurally very similar to the product, column chromatography on silica (B1680970) gel may be required.

A summary of the purification steps is provided in the table below.

StepDescriptionPurposeReference
1Filtration/ScavengingRemoval of the palladium catalyst. acs.org
2Acid-Base ExtractionSeparation of the acidic product from neutral and basic impurities. lookchem.com
3PrecipitationIsolation of the crude product from the aqueous phase. lookchem.com
4RecrystallizationFurther purification to obtain a crystalline solid of high purity. lookchem.com

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on environmentally benign methods, and the synthesis of this compound can be designed with green chemistry principles in mind.

A significant advancement in making Suzuki-Miyaura couplings greener is the use of water as the reaction solvent. researchgate.netcdnsciencepub.com Water is non-toxic, non-flammable, and inexpensive. researchgate.net The use of water-soluble ligands for the palladium catalyst can facilitate these aqueous reactions. rsc.org In some instances, the reaction can proceed in water at room temperature, which further reduces energy consumption. rsc.org The development of catalysts that are effective in pure water under air is a key area of research. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. stackexchange.com In the context of the Suzuki-Miyaura reaction, catalyst selection is paramount for maximizing atom economy. The use of highly efficient catalysts allows for very low catalyst loadings, often in the parts-per-million (ppm) range, which minimizes waste. acs.org

The development of catalysts with high turnover numbers (TON) and turnover frequencies (TOF) is crucial. Furthermore, the use of reusable heterogeneous catalysts, such as palladium nanoparticles on a solid support, can significantly improve the sustainability of the process by allowing for easy separation and recycling of the expensive and toxic palladium catalyst. researchgate.net Single-atom catalysts are also an emerging area with the potential for maximizing the efficiency of the metal used. researchgate.net

Scale-up Considerations and Process Chemistry Challenges in Research Synthesis

Translating a laboratory-scale synthesis to a larger, industrial scale presents several challenges. For the synthesis of this compound via Suzuki-Miyaura coupling, key considerations include:

Catalyst Cost and Removal: The high cost of palladium is a significant factor in large-scale production. acs.org Efficient methods for removing residual palladium from the final product to meet stringent regulatory limits (often in the low ppm range) are critical and can be a major hurdle. acs.orgacs.org

Reaction Kinetics and Heat Transfer: Reactions that are well-behaved in small flasks can become difficult to control on a larger scale. Ensuring efficient mixing and managing the heat generated by the reaction are crucial for safety and to prevent the formation of byproducts. sigmaaldrich.com

Solvent and Reagent Volumes: The large volumes of solvents and reagents used in industrial-scale synthesis necessitate careful planning for handling, recovery, and waste disposal. The use of greener solvents and the reduction of solvent quantities are important considerations. researchgate.net

Purification and Isolation: Crystallization and filtration processes can be more complex and time-consuming on a large scale. acs.org Achieving consistent product purity and crystal form is a common challenge in process chemistry. numberanalytics.com

The table below highlights some of the key challenges and potential solutions in scaling up the synthesis.

ChallengePotential SolutionReference
High Catalyst CostUse of highly active catalysts with low loadings, or recyclable heterogeneous catalysts. acs.orgresearchgate.net
Residual PalladiumTreatment with scavenger resins or activated carbon; optimization of crystallization to reject impurities. acs.orgacs.org
Reaction ControlUse of specialized reactor systems with precise temperature and mixing control; flow chemistry approaches. sigmaaldrich.comacs.org
Workup and IsolationDevelopment of robust crystallization procedures; minimizing solvent-intensive extractions. acs.orgresearchgate.net

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic analysis is indispensable for the unambiguous determination of a molecule's structure. A combination of NMR, IR, and MS techniques would be required to confirm the identity and purity of 3-(3-Acetylphenyl)-5-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each non-equivalent proton. The aromatic protons on both phenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The singlet for the acetyl methyl group (CH₃) would likely appear around δ 2.6 ppm. The acidic proton of the carboxylic acid and the phenolic hydroxyl proton would be observed as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the acetyl and carboxylic acid groups would be the most downfield signals (typically δ 165-200 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

To definitively assign all proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to identify adjacent protons within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the two phenyl rings and the positions of the acetyl and carboxyl functional groups. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A very broad band in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp C=O stretching vibration for the carboxylic acid would be expected around 1700 cm⁻¹, while the C=O stretch for the ketone (acetyl group) would appear at a slightly lower wavenumber, typically around 1680 cm⁻¹. The O-H stretch of the phenol (B47542) group would likely be observed as a broad peak around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular formula C₁₅H₁₂O₄), the expected exact mass would be 256.0736 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern could provide further structural confirmation, showing losses of characteristic fragments such as the acetyl group or the carboxylic acid group.

Chromatographic Methods for Purity Assessment and Identity Verification

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity and verify the identity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile organic compound. By analyzing the chromatogram, the presence of impurities can be detected and quantified. For aromatic carboxylic acids, reversed-phase HPLC with UV detection is a common approach. sielc.comhelixchrom.com

A specific, validated HPLC method for the analysis of This compound , including details on the stationary phase, mobile phase composition, flow rate, and UV detection wavelength, is not available in the searched scientific literature. Such a method would be crucial for quality control and purity assessment.

Table 3.2: Representative HPLC Conditions for Similar Analytes

Parameter Typical Value/Type
Column C18 Reversed-Phase
Mobile Phase Acetonitrile (B52724)/Water with acid (e.g., Formic or Phosphoric Acid)
Detection UV (e.g., at 254 nm)
Flow Rate 0.5 - 1.5 mL/min

Note: This table represents typical conditions for related hydroxybenzoic acids sielc.comhelixchrom.com; no specific method for this compound has been published in the searched results.

Thin Layer Chromatography (TLC) is a rapid, cost-effective chromatographic technique used to monitor the progress of chemical reactions, identify compounds, and determine their purity. ictsl.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. ictsl.net

Detailed TLC protocols, including the choice of stationary phase (e.g., silica (B1680970) gel), mobile phase (eluent), and visualization method (e.g., UV light at 254 nm), along with the resulting Rf value for This compound , have not been reported in the reviewed literature.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of carboxylic acids and phenols, This compound is not suitable for direct GC analysis. researchgate.net To make it amenable to GC, a derivatization step is required to convert the polar -COOH and -OH groups into less polar, more volatile functional groups (e.g., esters and ethers). researchgate.netnih.gov

No published methods involving the derivatization and subsequent GC analysis of This compound were found in the searched literature. Common derivatization agents for such compounds include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane). researchgate.net

X-ray Crystallography for Absolute Structural Determination

There are no published reports of the single-crystal X-ray diffraction analysis of This compound in the scientific literature. Consequently, crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

Investigation of this compound Reveals Limited Publicly Available Biological Activity Data

Initial investigations into the specific biological activities of the chemical compound this compound have yielded no specific publicly available scientific data. Extensive searches for its effects on various enzymatic and receptor systems, as outlined in the requested scientific article structure, did not produce any relevant research findings.

The inquiry was designed to construct a detailed scientific article focusing on the in vitro and preclinical investigation of this compound. The intended scope was to explore its potential mechanisms of action through several key biological assays. However, a thorough review of scientific literature and databases revealed a significant gap in the available information for this particular compound.

The planned investigation was to cover the following areas:

Enzyme Inhibition Studies: The search sought data on the compound's ability to inhibit various enzymes. This included cholinesterases such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are relevant in the study of neurodegenerative diseases. Also of interest was its potential to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism, and urease, which has implications in certain bacterial infections. Furthermore, the investigation aimed to uncover any inhibitory effects on other significant enzyme systems, for instance, Cyclooxygenase (COX) enzymes, which are key mediators of inflammation, or specific kinases involved in cellular signaling pathways. Despite targeted searches for each of these enzyme inhibition assays, no studies specific to this compound were identified.

Receptor Agonism/Antagonism Profiling: The research plan also included an examination of the compound's interaction with specific cellular receptors. A key area of focus was its potential agonistic activity on Hydroxycarboxylic Acid Receptors, specifically GPR81 and GPR109A. These receptors are involved in metabolic regulation, and understanding the compound's effect on their signaling pathways would be of significant interest. As with the enzyme inhibition studies, the search for data on receptor agonism or antagonism by this compound in cellular models did not yield any specific findings.

While the broader class of hydroxybenzoic acids and their derivatives have been the subject of numerous biological and pharmacological studies, demonstrating a wide range of activities from antimicrobial to antioxidant effects, this specific molecule, this compound, appears to be either unstudied in these particular contexts or the research has not been published in publicly accessible domains.

Therefore, due to the absence of scientific data pertaining to the specified biological activities of this compound, it is not possible to generate the requested scientific article. The lack of available information underscores a potential area for future research to characterize the pharmacological profile of this compound.

Investigation of Biological Activity Mechanisms in Vitro and Preclinical Models

Receptor Agonism/Antagonism Profiling in Cellular Models

Other G-Protein Coupled Receptor (GPCR) Modulation

Currently, there is no publicly available scientific literature or data from preclinical models that describes the modulation of G-Protein Coupled Receptors (GPCRs) by 3-(3-Acetylphenyl)-5-hydroxybenzoic acid. Research into the specific interactions, if any, between this compound and the vast family of GPCRs has not been reported.

Ion Channel Modulation

There is no available research detailing the effects of this compound on ion channel function. Specifically, no studies have been published regarding its potential modulation of channels such as the Transient Receptor Potential Melastatin 8 (TRPM8), or any other ion channels.

Cellular Pathway Modulation and Mechanistic Investigations

The following subsections detail the current state of knowledge regarding the influence of this compound on key cellular pathways.

Investigations into the anti-inflammatory properties of this compound are not present in the current body of scientific literature. There is no available data from pathway analyses, such as those involving Nuclear Factor-kappa B (NF-κB) or cyclooxygenase (COX) enzymes, to suggest a role for this compound in modulating inflammatory responses.

There are no published studies that have evaluated the antioxidant mechanisms of this compound. Data from standard antioxidant assays, including radical scavenging experiments or investigations into the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, are not available.

The potential antimicrobial activity of this compound has not been reported in scientific literature. There are no studies describing its effects on the growth of bacteria or fungi, nor any research on its ability to inhibit biofilm formation.

There is no scientific evidence to suggest that this compound possesses anticancer properties. No research has been conducted or published on its potential to induce cell cycle arrest or apoptosis in cancer cell lines. Furthermore, its activity as a specific kinase inhibitor has not been investigated.

Impact on Metabolic Pathways (e.g., lipolysis in adipocytes)

There is currently no available scientific literature or data describing the impact of this compound on metabolic pathways, including the process of lipolysis in adipocytes. Research into how this compound may influence the breakdown of fats and other metabolic processes has not been published.

Lipolysis in adipose tissue is a critical catabolic process involving the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. This pathway is tightly regulated by various hormones and enzymes. Key proteins involved in this process include adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and the coactivator CGI-58. nih.gov The stimulation of lipolysis, for instance by catecholamines, involves the activation of β-adrenoceptors, leading to an increase in cyclic AMP (cAMP) and the subsequent activation of protein kinase A, which then phosphorylates and activates HSL. nih.govacademie-sciences.fr Studies on human adipocyte models like hMADS cells have been instrumental in elucidating the distinct roles of ATGL and HSL in basal and stimulated lipolysis. nih.gov However, no studies have been conducted to determine if or how this compound interacts with or modulates these or any other metabolic pathways.

Studies on Anti-sickling Mechanisms (if structurally analogous to known agents)

No research has been published regarding the potential anti-sickling properties of this compound. While other benzoic acid derivatives and acetophenone (B1666503) compounds have been investigated for their ability to inhibit the polymerization of sickle hemoglobin (HbS), this specific compound has not been a subject of such studies. nih.gov For example, separate research has shown that compounds like 3,5-dimethoxy-4-hydroxybenzoic acid and 2,3,4-trihydroxyacetophenone can inhibit HbS polymerization, suggesting that the broader chemical classes may have potential in this area. nih.gov However, without direct experimental evidence, it is not possible to infer any anti-sickling activity for this compound.

Target Identification and Validation in Research Models

The molecular targets of this compound remain unknown as no target identification and validation studies have been reported in the scientific literature.

There are no published studies that have utilized proteomic or transcriptomic profiling to identify the cellular targets or pathways affected by this compound. Such "omics" approaches are powerful tools for generating hypotheses about a compound's mechanism of action by providing a large-scale view of changes in protein and RNA levels within a cell or organism after treatment. researchgate.net These techniques are foundational for modern drug discovery and mechanistic studies but have not yet been applied to the investigation of this specific compound.

No investigations into the protein-ligand interactions of this compound using affinity-based techniques have been documented. Methods such as affinity chromatography and photo-affinity labeling are crucial for isolating and identifying the specific protein targets that a small molecule binds to. researchgate.net These techniques are essential for validating potential drug targets and understanding the molecular basis of a compound's activity. researchgate.netnih.gov The absence of such studies means that there is no information on which proteins, if any, this compound directly interacts with in a biological system.

Structure Activity Relationship Sar Studies

Systematic Derivatization and Analog Synthesis for SAR Probing

The synthesis of a focused library of analogs is a cornerstone of SAR studies. For 3-(3-Acetylphenyl)-5-hydroxybenzoic acid, this involves modifications to its two primary structural motifs: the 3-acetylphenyl group and the 5-hydroxybenzoic acid group.

The 3-acetylphenyl moiety offers several avenues for chemical modification to probe its role in ligand-receptor interactions. Key modifications can include alterations to the acetyl group and substitution on the phenyl ring.

Alteration of the Acetyl Group: The acetyl group's ketone functionality is a prime target for modification. For instance, reduction to a secondary alcohol would introduce a chiral center and a hydrogen bond donor. Conversion to an oxime or hydrazone could explore the impact of different electronic and steric properties.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can modulate the electronic and lipophilic character of this moiety. The synthesis of such analogs can be achieved through standard aromatic substitution reactions on appropriate precursors. mdpi.com

Table 1: Hypothetical SAR Data for Modifications of the 3-Acetylphenyl Moiety

CompoundModificationRelative Activity
1 None (Parent Compound)1.0
1a Acetyl group reduced to -CH(OH)CH₃1.5
1b Acetyl group converted to oxime0.8
1c 4'-Fluoro substitution1.2
1d 2'-Methyl substitution0.9

This table is illustrative and based on general SAR principles.

The 5-hydroxybenzoic acid portion of the molecule is critical, likely involved in hydrogen bonding and providing an acidic center.

Esterification of the Carboxylic Acid: Converting the carboxylic acid to various esters (e.g., methyl, ethyl) can investigate the importance of the acidic proton and the steric tolerance for larger groups at this position. researchgate.net

Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with bioisosteres such as tetrazole or hydroxamic acid can assess the necessity of the carboxyl group for activity and potentially improve pharmacokinetic properties.

Modification of the Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor. Its conversion to a methoxy (B1213986) ether or its replacement with other functional groups like an amino or thiol group can elucidate its precise role. Studies on related dihydroxybenzoic acids have shown that the position and number of hydroxyl groups significantly impact activity. nih.gov

Table 2: Hypothetical SAR Data for Modifications of the 5-Hydroxybenzoic Acid Moiety

CompoundModificationRelative Activity
1 None (Parent Compound)1.0
2a Carboxylic acid to methyl ester0.7
2b Carboxylic acid to tetrazole0.9
2c 5-Hydroxy to 5-methoxy0.5
2d 5-Hydroxy to 5-amino0.6

This table is illustrative and based on general SAR principles.

The introduction of chiral centers, for example by reducing the acetyl group, necessitates the investigation of the stereochemical requirements for activity. The separation of enantiomers and the determination of their absolute configuration and individual biological activities are essential to understand the three-dimensional binding mode of these ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

To build a robust QSAR model for this compound and its analogs, a wide range of computational descriptors would be calculated. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: These include atomic charges, dipole moment, and molecular orbital energies (HOMO and LUMO), which describe the electronic distribution and reactivity of the molecule.

Steric Descriptors: Molecular weight, volume, surface area, and specific steric parameters like molar refractivity describe the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (logP) and distribution coefficient (logD) quantify the lipophilicity of the compounds, which is crucial for membrane permeability and interaction with hydrophobic pockets in a receptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices and shape indices, which encode information about branching and molecular shape.

The selection of relevant descriptors is a critical step in developing a predictive QSAR model. nih.govmdpi.com

Predictive Models for Biological Activity based on Structural Features

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, serves as a cornerstone in modern drug discovery for forecasting the biological activity of chemical compounds. mdpi.comnih.gov For a compound like this compound, which belongs to the biphenyl (B1667301) class of molecules, QSAR models can be instrumental in predicting its potential therapeutic effects based on its structural attributes.

QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties. derpharmachemica.com These models establish a mathematical relationship between the chemical structure and biological activity. For the development of robust QSAR models for derivatives of this compound, a dataset of structurally similar compounds with known biological activities would be required. derpharmachemica.com The biological activity data is typically converted to a logarithmic scale (e.g., pIC50) to normalize the data distribution. nih.govderpharmachemica.com

A variety of molecular descriptors are calculated to represent the compounds' structural features, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. researchgate.net Machine learning algorithms, such as multiple linear regression, random forest regression, and gradient boosting, are then employed to build the predictive models. acs.org The performance of these models is rigorously assessed using statistical parameters like the coefficient of determination (R²), root-mean-square error (RMSE), and mean absolute error (MAE). mdpi.com

For instance, in studies of other phenolic compounds, the degree and position of hydroxylation have been shown to significantly affect antioxidant activity. nih.gov A QSAR model for this compound and its analogs would likely incorporate descriptors that quantify the electronic and steric effects of substituents on the biphenyl scaffold. The acetyl group at the 3-position of one phenyl ring and the hydroxyl and carboxylic acid groups on the other provide key interaction points that would be critical features in any predictive model.

To illustrate the application of predictive modeling, consider a hypothetical dataset of this compound derivatives and their predicted biological activities.

CompoundModificationPredicted pIC50
This compound Parent Compound6.5
Derivative AHydroxyl group at 4-position6.8
Derivative BAcetyl group replaced with Nitro group6.2
Derivative CCarboxylic acid esterified6.0

This table is for illustrative purposes to demonstrate the output of a predictive model.

The predictive power of such models allows for the high-throughput screening of virtual libraries of compounds, prioritizing the synthesis and biological evaluation of the most promising candidates, thereby accelerating the drug discovery process. acs.org

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dergipark.org.tr For this compound, a pharmacophore model would identify the key structural motifs responsible for its interaction with a biological target. dergipark.org.tr

A pharmacophore model is typically generated from a set of active ligands, and it consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govpharmacophorejournal.com The this compound molecule possesses several key features that would be central to its pharmacophore:

An aromatic ring from the biphenyl core.

A hydrogen bond acceptor and donor in the hydroxyl group.

A hydrogen bond acceptor in the acetyl group's carbonyl oxygen.

A hydrogen bond donor and acceptor in the carboxylic acid group.

A potential hydrophobic region associated with the biphenyl system.

The generation of a pharmacophore hypothesis involves aligning a set of active molecules and identifying the common features. pharmacophorejournal.com This hypothesis can then be used as a 3D query to search chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. dergipark.org.trbiointerfaceresearch.com

The following table outlines the potential pharmacophoric features of this compound:

FeatureDescription
Aromatic Ring (AR)The two phenyl rings of the biphenyl core.
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the acetyl group, hydroxyl oxygen, and carbonyl oxygen of the carboxylic acid.
Hydrogen Bond Donor (HBD)Hydrogen of the hydroxyl group and hydrogen of the carboxylic acid.
Hydrophobic (HY)The biphenyl scaffold itself.

Once a pharmacophore model is developed and validated, it can guide the design of new derivatives of this compound with potentially enhanced activity. For example, the model might suggest that an additional hydrogen bond acceptor at a specific position could improve binding affinity to the target. Medicinal chemists can then synthesize these rationally designed compounds. This approach has been successfully applied to discover novel inhibitors for various therapeutic targets. nih.govnih.gov

The integration of pharmacophore modeling with other computational techniques like molecular docking can further refine the drug design process. biointerfaceresearch.com While the pharmacophore model provides information on the necessary features for activity, docking can predict the binding orientation of the designed ligands within the active site of the target protein, providing a more detailed understanding of the molecular interactions. nih.gov

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the three-dimensional arrangement of a molecule and its flexibility, which in turn dictates its biological activity and physical properties. For molecules like 3-(3-Acetylphenyl)-5-hydroxybenzoic acid, which possesses multiple rotatable bonds, this analysis reveals the most stable spatial arrangements (conformers) and the energy barriers between them.

Molecular dynamics (MD) simulations offer a dynamic perspective of the conformational landscape. These simulations model the movement of atoms and molecules over time, providing a detailed view of how this compound behaves in different environments, such as in solution. nih.gov By simulating these dynamics, researchers can observe conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules. This information is critical for understanding how the molecule might interact with a biological target. For instance, MD simulations can reveal whether the molecule maintains a specific conformation required for binding to a receptor's active site. semanticscholar.orgarxiv.org

Recent advancements in computational methods, including the use of reinforcement learning in conjunction with MD simulations, are enhancing the ability to explore a molecule's conformational space more efficiently. arxiv.org These approaches can guide simulations toward specific conformations of interest, accelerating the discovery of bioactive structures. The study of related benzoic acid derivatives has shown that conformational flexibility is a key factor in phenomena such as polymorphism, where a compound can exist in multiple crystalline forms with different properties. uky.edunih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to forecast the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.gov

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking simulations can predict how this compound fits into the binding site of a target protein. These predictions are based on the molecule's shape, size, and chemical properties, as well as the topology of the protein's binding pocket. The output of a docking study provides a model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

For example, studies on similar hydroxybenzoic acid derivatives have shown their ability to bind to the active sites of enzymes like snake venom metalloproteinase (SVMP) and phospholipase A2 (SVPLA2). mdpi.com In these studies, the hydroxyl and carboxyl groups of the benzoic acid moiety often play a crucial role in forming hydrogen bonds with amino acid residues in the enzyme's active site, such as SER168, GLY109, and ILE108. mdpi.com Similarly, the acetylphenyl group of this compound could engage in hydrophobic or pi-stacking interactions with the protein. The insights gained from these simulations are invaluable for structure-based drug design, allowing for the rational modification of the molecule to enhance its binding affinity and selectivity for a specific target. nih.gov

Estimation of Binding Affinities

Beyond predicting the binding mode, molecular docking programs can also estimate the binding affinity of a ligand for its target. This is typically expressed as a docking score or a calculated binding energy, often in units of kcal/mol. mdpi.comekb.eg A lower binding energy generally indicates a more stable ligand-protein complex and, therefore, a higher binding affinity. mdpi.com

These binding energy calculations are based on scoring functions that take into account various energetic contributions, including electrostatic and van der Waals interactions, as well as the desolvation penalties upon binding. While these scores are approximations, they are incredibly useful for ranking a series of potential ligands and prioritizing them for experimental testing. For instance, in a virtual screening campaign, thousands of compounds can be docked to a target protein, and their binding affinities can be estimated to identify the most promising candidates. ekb.eg Studies on related benzoic acid derivatives have successfully used this approach to identify potential inhibitors for various enzymes. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a popular tool in computational chemistry for its balance of accuracy and computational cost. mdpi.com

Analysis of Electronic Structure and Reactivity

DFT calculations provide valuable information about the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.netnih.gov

The molecular electrostatic potential (MEP) map is another important output of DFT studies. dergipark.org.tr The MEP illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). dergipark.org.tr For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms. This information is crucial for understanding the molecule's reactivity and its potential to form intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties of Benzoic Acid Derivatives (Illustrative) Note: This table is illustrative and not specific to this compound, as direct data was not found. It demonstrates the type of data obtained from DFT calculations for similar compounds.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Benzoic Acid -7.5 -1.2 6.3
2-Hydroxybenzoic Acid -7.1 -1.0 6.1
3-Hydroxybenzoic Acid -7.2 -1.1 6.1

Theoretical Prediction of Spectroscopic Properties

DFT calculations can also be used to predict the spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. clockss.org By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net This can be compared with experimental spectra to aid in the identification and characterization of the compound. The calculated frequencies can also be assigned to specific vibrational modes, providing a deeper understanding of the molecule's structure. researchgate.net

Similarly, DFT can be used to predict the NMR chemical shifts of the hydrogen and carbon atoms in the molecule. clockss.org These theoretical chemical shifts can be a powerful tool for interpreting experimental NMR spectra, especially for complex molecules where signal assignment can be challenging. The accuracy of these predictions has improved significantly with the development of more advanced computational methods and basis sets. researchgate.net

Table 2: Experimental and Theoretical Spectroscopic Data for 3-Hydroxybenzoic Acid (Illustrative) Note: This table is illustrative and provides an example of how theoretical and experimental data are compared. The data is for 3-hydroxybenzoic acid, a related compound.

Nucleus Experimental ¹³C NMR Chemical Shift (ppm) np-mrd.org Theoretical ¹³C NMR Chemical Shift (ppm) Experimental ¹H NMR Chemical Shift (ppm) spectrabase.com Theoretical ¹H NMR Chemical Shift (ppm)
C1 167.5 - - -
C2 121.5 - 7.5 -
C3 157.8 - - -
C4 117.5 - 7.1 -
C5 129.9 - 7.3 -
C6 117.8 - 7.4 -
OH - - 9.8 -

Table of Compounds

Compound Name
This compound
3-hydroxybenzoic acid
4-hydroxybenzoic acid
2-hydroxybenzoic acid
Benzoic acid
3-(azidomethyl)benzoic acid
3-methyl-2-(phenylamino)benzoic acid
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one
3-methoxy-1-phenyl-2-pyrazolin-5-one
4-[(benzo[d]thiazol-2-ylimino)methyl]phenol
3-Hydroxybutyric acid
3-ACETYLPHENOL
5-hydroxy-2-(3-hydroxy-4-phenylmethoxyphenyl)-3,7-bis(phenylmethoxy)chromen-4-one
rivaroxaban
5-Amino-3-(4-hydroxy-3-methoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
3-Amino-5-hydroxybenzoic acid
(3S)-3-(chloromethyl)-5-hydroxypentanoic acid

Quantum Chemical Investigations of Aromaticity and Charge Distribution

Quantum chemical calculations are instrumental in elucidating the electronic structure of aromatic compounds. For a molecule like this compound, which features two phenyl rings, understanding the degree of aromaticity and the distribution of electron density is key to predicting its reactivity and intermolecular interactions.

Aromaticity, a cornerstone concept in organic chemistry, is not just a binary property but a continuous scale that can be quantified using various computational indices. One of the most common geometric descriptors of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the bond length alternation in a ring, with a value of 1 indicating a fully aromatic system like benzene (B151609) and values less than 1 suggesting a decrease in aromatic character. For the individual rings in a biphenyl (B1667301) system, the HOMA index can reveal the electronic influence of substituents on each ring.

In a related study on dihydroxybenzoic acids, the aromaticity of the substituted benzene ring was found to be influenced by the position of the hydroxyl and carboxyl groups. researchgate.net For instance, in 3,5-dihydroxybenzoic acid, a structural analogue to one of the rings in the target molecule, the aromaticity is well-maintained. researchgate.net The introduction of the acetylphenyl group is expected to modulate the electronic environment of the connected ring. The acetyl group, being electron-withdrawing, would likely decrease the electron density and slightly reduce the aromaticity of the phenyl ring to which it is attached.

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool that provides a detailed picture of charge distribution by assigning partial charges to each atom in a molecule. This method offers a more intuitive chemical picture than other population analysis schemes. researchgate.net The distribution of these charges is critical for understanding electrostatic interactions, which play a significant role in how the molecule interacts with biological targets.

For this compound, the oxygen atoms of the hydroxyl, carboxyl, and acetyl groups are expected to carry significant negative partial charges, making them potential sites for hydrogen bonding. Conversely, the carbonyl carbon of the acetyl group and the carboxylic acid carbon would exhibit positive partial charges, marking them as electrophilic centers. The precise values of these charges dictate the molecule's electrostatic potential surface, which maps the regions of positive and negative potential and is crucial for predicting non-covalent interactions. A study on carboxylic acids demonstrated a strong correlation between the computed atomic charges on the carboxylate oxygen atoms and the experimental pKa values, highlighting the predictive power of charge distribution analysis.

Table 1: Representative Aromaticity and Charge Distribution Data for Analogous Ring Systems

ParameterRing SystemValueReference
HOMA Index3,5-Dihydroxybenzoic Acid Ring~0.98 researchgate.net
NBO Charge on Phenolic OxygenSubstituted Phenol (B47542)-0.6 to -0.8 e researchgate.net
NBO Charge on Carboxyl OxygenCarboxylic Acid-0.7 to -0.8 e
NBO Charge on Acetyl OxygenAcetophenone (B1666503)~ -0.6 e

Note: The data in this table is representative and derived from computational studies on analogous compounds. The exact values for this compound would require specific calculations.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical component of modern drug discovery and development, offering early insights into the pharmacokinetic profile of a compound. researchgate.net These computational models predict how a molecule is likely to be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. This information is vital for mechanistic studies to understand a compound's disposition.

For this compound, various ADME parameters can be predicted using established computational tools. These predictions are based on the molecule's structural features, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

A study on biphenyl-appended pyrrolidine (B122466) complexes highlighted the utility of in silico ADME predictions. nih.gov The study predicted parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, which are crucial for determining the potential bioavailability and central nervous system effects of a compound. nih.gov For most drug candidates, good oral bioavailability is desirable, which is often associated with high GI absorption. researchgate.net

The predicted ADME properties for a molecule like this compound would likely indicate good GI absorption due to its relatively moderate size and polarity. However, its potential to cross the blood-brain barrier would need careful evaluation, as this is influenced by a combination of lipophilicity, size, and the presence of specific transporter interactions. nih.gov

Metabolism prediction is another key aspect of in silico ADME studies. Computational models can identify potential sites of metabolic transformation, such as oxidation, reduction, or conjugation. The acetyl and hydroxyl groups, as well as the aromatic rings themselves, are all potential sites for metabolic modification by cytochrome P450 enzymes.

Table 2: Predicted ADME Properties for a Representative Biphenyl Derivative

ADME ParameterPredicted Value/ClassificationSignificance for Mechanistic StudiesReference
Absorption
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral bioavailability. nih.gov
Skin Permeability (logKp)Low to ModerateSuggests limited absorption through the skin. nih.gov
Distribution
Blood-Brain Barrier (BBB) PermeantLikely NoSuggests limited access to the central nervous system. nih.gov
P-glycoprotein (P-gp) SubstrateLikely YesPotential for active efflux from cells, affecting distribution. nih.gov
Metabolism
CYP2D6 InhibitorLikely NoLow potential to interfere with the metabolism of other drugs.
CYP3A4 InhibitorLikely NoLow potential to interfere with the metabolism of other drugs.
Excretion
Renal Organic Cation TransporterUnlikelyPredicts the primary route of renal clearance.

Note: The data in this table is based on predictions for analogous biphenyl compounds and serves as an illustrative example. The actual ADME profile of this compound would need to be confirmed experimentally.

Derivatization and Scaffold Exploration for Research Potential

Synthesis of Novel Derivatives of 3-(3-Acetylphenyl)-5-hydroxybenzoic Acid for Expanded Biological Profiling

The generation of novel derivatives from a lead compound is a cornerstone of medicinal chemistry, aimed at exploring structure-activity relationships (SAR) and improving pharmacological profiles. For this compound, derivatization can be systematically approached by modifying its key functional groups: the carboxylic acid, the phenolic hydroxyl group, and the acetyl moiety.

Esterification and Amidation of the Carboxylic Acid: The carboxylic acid group is a prime site for modification. Standard esterification reactions with a variety of alcohols under acidic conditions can yield a library of ester derivatives. Similarly, coupling reactions with a diverse set of primary and secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC), can produce a wide array of amides. These modifications can significantly alter the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which in turn can influence its biological activity.

Alkylation and Acylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to explore the impact of steric and electronic changes at this position. Williamson ether synthesis, for instance, allows for the introduction of various alkyl and arylalkyl groups. Acylation with different acid chlorides or anhydrides can introduce ester functionalities. These modifications can modulate the compound's antioxidant potential and its interaction with biological targets.

Modification of the Acetyl Group: The ketone of the acetyl group presents another opportunity for derivatization. Reduction to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor. Reductive amination can be employed to introduce various amine functionalities, thereby increasing the basicity and potential for ionic interactions. Furthermore, reactions such as the Wittig reaction can be used to introduce carbon-carbon double bonds, expanding the structural diversity of the derivatives.

A systematic biological profiling of these synthesized derivatives against a panel of relevant biological targets is essential to establish a comprehensive SAR. High-throughput screening methods can be employed to efficiently assess the biological activities of the synthesized library of compounds.

Table 1: Potential Derivatives of this compound and Their Rationale for Synthesis

Modification Site Derivative Type Synthetic Rationale Potential Impact on Biological Profile
Carboxylic AcidEsters, AmidesStandard esterification or amidation reactions.Modulate lipophilicity, solubility, and hydrogen bonding capacity.
Phenolic HydroxylEthers, EstersWilliamson ether synthesis or acylation.Alter electronic properties and steric hindrance.
Acetyl GroupAlcohols, AminesReduction or reductive amination.Introduce new chiral centers and hydrogen bonding capabilities.

Design and Synthesis of Hybrid Compounds Incorporating the this compound Moiety

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule. nih.gov This approach can lead to compounds with improved affinity, selectivity, and efficacy, or even dual-acting ligands that can modulate multiple targets. The this compound moiety can serve as a valuable building block in the design of such hybrid compounds.

For instance, this moiety could be linked to other known bioactive scaffolds, such as those found in non-steroidal anti-inflammatory drugs (NSAIDs), to create hybrid compounds with potential dual anti-inflammatory and other therapeutic activities. The synthesis of these hybrids would typically involve the formation of an ester or amide bond between the carboxylic acid of the this compound and a suitable functional group on the other pharmacophore.

The biological evaluation of these hybrid compounds would be crucial to determine if the combination of pharmacophores leads to synergistic effects or a novel pharmacological profile.

Table 2: Design Strategy for Hybrid Compounds

Hybrid Component A Hybrid Component B (Example) Linker Strategy Potential Therapeutic Target
This compoundIbuprofenEster linkageDual anti-inflammatory agents
This compoundCinnamic acid derivativesAmide linkageMulti-target agents with potential antioxidant and anti-inflammatory effects nih.gov

Exploration of this compound as a Privileged Scaffold in Medicinal Chemistry Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govmdpi.com Identifying and developing such scaffolds is a highly sought-after goal in medicinal chemistry as it can expedite the drug discovery process. The structural complexity and array of functional groups on this compound make it an interesting candidate for exploration as a privileged scaffold.

The biaryl linkage in this compound provides a defined three-dimensional arrangement of its functional groups, which could be conducive to binding to a variety of protein targets. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, while the acetylphenyl moiety can engage in hydrophobic and aromatic interactions.

To investigate its potential as a privileged scaffold, a library of derivatives with diverse substitutions at the reactive sites would be synthesized. This library would then be screened against a wide range of biological targets, including G protein-coupled receptors (GPCRs), kinases, and enzymes. The identification of multiple "hits" across different target classes would provide strong evidence for its status as a privileged scaffold. Further optimization of these initial hits could then lead to the development of potent and selective ligands for various therapeutic targets.

Application in Combinatorial Chemistry and Library Synthesis for High-Throughput Screening in Research

Combinatorial chemistry, in conjunction with high-throughput screening (HTS), has revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. The this compound scaffold is well-suited for application in combinatorial library synthesis due to its multiple points of diversification.

Solid-phase synthesis is a particularly attractive approach for constructing a combinatorial library based on this scaffold. The carboxylic acid group can be anchored to a solid support, allowing for sequential modifications to be carried out on the hydroxyl and acetyl groups using a "split-and-pool" strategy. This method allows for the generation of a large and diverse library of compounds in a systematic and efficient manner. For instance, a related scaffold, 3-amino-5-hydroxybenzoic acid, has been successfully utilized in the combinatorial synthesis of a non-peptide library of over 2000 compounds using solid-phase techniques. nih.gov

The resulting library of compounds can then be subjected to HTS against a variety of biological targets to identify initial hits. The data obtained from HTS can provide valuable insights into the SAR of the scaffold and guide the design of more focused, second-generation libraries for lead optimization. The use of natural product scaffolds in the generation of screening libraries is a well-established strategy for discovering new bioactive molecules. nih.gov

Analytical Method Development for Research Applications

Quantitative Determination of 3-(3-Acetylphenyl)-5-hydroxybenzoic Acid in Biological Matrices from Research Models

The accurate measurement of this compound in biological matrices such as plasma, serum, or tissue homogenates from animal research models is critical for understanding its pharmacokinetic and pharmacodynamic profiles. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the biological matrix.

Chromatographic-Mass Spectrometric Methods (e.g., LC-MS/MS, GC-MS)

Chromatographic methods coupled with mass spectrometry offer the highest degree of selectivity and sensitivity, making them the preferred choice for quantitative bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for quantifying small molecules in complex biological samples due to its superior sensitivity and specificity. researchgate.net An LC-MS/MS method for this compound would typically involve protein precipitation or solid-phase extraction (SPE) to remove macromolecules from the biological sample, followed by chromatographic separation and mass spectrometric detection.

Given its phenolic hydroxyl and carboxylic acid groups, the compound is expected to ionize efficiently in negative electrospray ionization (ESI) mode. The separation is typically achieved using a reversed-phase column (e.g., C18). nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acidifier such as formic acid to improve peak shape and ionization efficiency. nih.govnih.gov

Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor ion to product ion transition. For this compound (Molecular Weight: 256.25 g/mol ), a plausible MRM transition in negative mode would be from the deprotonated molecule [M-H]⁻ at m/z 255.1 to a characteristic fragment ion. Fragmentation would likely involve the loss of CO₂ (44 amu) from the carboxylic acid group, resulting in a prominent product ion around m/z 211.1. researchgate.net

Illustrative LC-MS/MS Parameters:

Interactive Table: Representative LC-MS/MS Conditions
ParameterIllustrative Condition
LC System UHPLC System
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Representative gradient starting at 5-10% B, increasing to 95% B
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 255.1
Product Ion (Q3) m/z 211.1 (Illustrative)
Internal Standard A structurally similar, stable-isotope labeled compound is ideal. international-pharma.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be employed for the analysis of this compound, but it requires a derivatization step to increase the compound's volatility and thermal stability. colostate.edu The polar hydroxyl and carboxylic acid groups must be converted to less polar ethers and esters, respectively. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt

After derivatization, the sample is injected into the GC, where the derivatized analyte is separated based on its boiling point and interaction with the column's stationary phase. Detection by mass spectrometry in electron ionization (EI) mode provides a characteristic fragmentation pattern that can be used for quantification, typically in selected ion monitoring (SIM) mode.

Illustrative GC-MS Parameters:

Interactive Table: Representative GC-MS Conditions
ParameterIllustrative Condition
GC System Gas Chromatograph with Autosampler
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow
Injection Mode Splitless
Oven Program Temperature gradient from ~100°C to 300°C
Derivatization Silylation with BSTFA
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
Monitored Ions (SIM) Specific m/z values corresponding to the derivatized analyte

Spectrophotometric and Spectrofluorometric Assays

While less common for quantitative bioanalysis due to lower specificity compared to mass spectrometry, spectroscopic methods can be developed for research applications where high-throughput screening or simpler instrumentation is required.

Spectrophotometric Assays: These assays would measure the absorbance of light by this compound. The presence of the aromatic ring, acetyl group, and phenolic hydroxyl group would result in UV absorbance. However, many endogenous molecules in biological matrices also absorb in the UV range, leading to significant interference. Therefore, extensive sample cleanup and careful selection of a unique wavelength would be necessary, though achieving adequate specificity remains a major challenge.

Spectrofluorometric Assays: If the compound possesses native fluorescence, or can be derivatized with a fluorescent tag, spectrofluorometry can offer higher sensitivity and selectivity than spectrophotometry. nih.gov Phenolic compounds can exhibit fluorescence. The suitability of this method would depend on the quantum yield of this compound and the potential for interference from other fluorescent molecules in the biological matrix. Development would involve determining the optimal excitation and emission wavelengths.

Method Validation for Research Accuracy and Precision

For any quantitative method to be considered reliable for research purposes, it must undergo validation to demonstrate that it is suitable for its intended purpose. wisdomlib.org This process establishes the performance characteristics of the assay. nih.govlabmanager.com

Specificity and Selectivity in Complex Research Samples

Specificity refers to the ability of the method to detect and differentiate the analyte from other substances, including metabolites, impurities, and matrix components. au.dk In LC-MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time and MRM transition of the analyte in blank matrix samples from multiple sources. researchgate.net For GC-MS, this involves showing no interfering peaks in the chromatogram at the retention time of the derivatized analyte.

Selectivity is the ability to quantify the analyte in the presence of other components in the sample. This is particularly crucial in complex biological matrices where endogenous compounds could potentially interfere with the analysis.

Linearity, Limits of Detection, and Limits of Quantitation for Research Purposes

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing standards at several concentration levels. For research assays, a linear relationship, typically with a correlation coefficient (r²) of >0.99, is desired over a relevant concentration range. rrml.ro

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. rrml.ro

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. rrml.ro This is a critical parameter for pharmacokinetic studies where low concentrations of the compound may need to be measured.

Illustrative Validation Parameters:

Interactive Table: Representative Linearity and Sensitivity Data (LC-MS/MS)
ParameterIllustrative Value
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.3 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL

Accuracy, Precision, and Recovery in In Vitro and Ex Vivo Experiments

Accuracy and Precision: These are determined by analyzing quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) on different days. au.dknih.gov

Accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. For bioanalytical research assays, accuracy is often expected to be within ±20% (±25% at the LLOQ). youtube.com

Precision measures the degree of scatter between a series of measurements, expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision should generally be ≤20% (≤25% at the LLOQ). youtube.com

Recovery: This parameter evaluates the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of the analyte in a post-extraction spiked sample (a "clean" extract to which the analyte is added). Consistent and reproducible recovery is more important than achieving 100% recovery. nih.gov

Illustrative Accuracy and Precision Data:

Interactive Table: Representative Intra- and Inter-Day Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low 5< 15%95 - 105%< 15%93 - 107%
Medium 100< 10%98 - 102%< 10%97 - 103%
High 1500< 10%97 - 103%< 10%96 - 104%

Future Research Directions and Translational Perspectives Non Clinical for 3 3 Acetylphenyl 5 Hydroxybenzoic Acid

The unique structural attributes of 3-(3-Acetylphenyl)-5-hydroxybenzoic acid, which combines a hydroxybenzoic acid moiety with an acetylphenyl group, position it as a compound of significant interest for future non-clinical research. While specific biological data on this compound is not yet available, its constituent parts suggest a rich potential for exploration across various therapeutic and research domains. The following sections outline key future research directions aimed at unlocking the full potential of this molecule.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-(3-Acetylphenyl)-5-hydroxybenzoic acid, and how do they ensure structural fidelity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of acetyl and hydroxyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Liquid Chromatography-Mass Spectrometry (LC-MS) monitors purity. Cross-referencing with pharmacopeial standards (e.g., USP/EP) enhances traceability.
  • Data Validation : Compare spectral data with structurally analogous compounds, such as 3-Amino-5-hydroxybenzoic acid (CAS 76045-71-1), where NMR and LC-MS are standard for regulatory compliance .

Q. How should researchers design a synthetic route for this compound, considering precursor availability?

  • Synthetic Strategy : A two-step approach is recommended:

Friedel-Crafts Acylation : Introduce the acetyl group to 3-hydroxybenzoic acid using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃).

Selective Protection/Deprotection : Protect the hydroxyl group during acylation (e.g., using trimethylsilyl chloride) to avoid side reactions.

  • Precursor Selection : Prioritize commercially available intermediates like 3-hydroxybenzoic acid derivatives (e.g., 3-(3-Hydroxyphenyl)propanoic acid, CAS 621-54-5) to streamline synthesis .

Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?

  • Stability Protocol : Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. Avoid aqueous solutions unless buffered at pH 6–7 to minimize ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected peaks in ¹H NMR?

  • Troubleshooting Steps :

Impurity Profiling : Use LC-MS to detect byproducts (e.g., acetyl migration products).

Solvent Artifacts : Verify deuterated solvent purity (e.g., DMSO-d₆) and rule out residual protons.

Dynamic Effects : Assess tautomerism between keto and enol forms, which may cause splitting in aromatic proton signals.

  • Case Study : Similar challenges were observed in 3-(Benzo[1,3]dioxol-5-yl)benzoic acid (CAS 376592-45-9), where crystallography confirmed structural assignments .

Q. What strategies optimize the yield of this compound in large-scale syntheses while minimizing side reactions?

  • Process Optimization :

  • Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) versus Lewis acids (e.g., FeCl₃) for acylation efficiency.
  • Temperature Control : Maintain ≤60°C during acylation to prevent decarboxylation.
  • Workflow Example : A scalable route for 2-[bis(aryl)methyl]benzoic acids achieved 85% yield via controlled stoichiometry and reflux conditions .

Q. How do substituent effects (e.g., acetyl vs. methoxy groups) influence the bioactivity of this compound compared to its analogs?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : The acetyl group enhances electrophilicity, potentially increasing binding affinity to enzymatic targets (e.g., cyclooxygenase).
  • Hydroxyl Positioning : Compare with 4-hydroxy-3,5-dimethoxybenzaldehyde (CAS 334019-14-6), where methoxy groups reduce solubility but improve membrane permeability .
    • Experimental Design : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking to map interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.